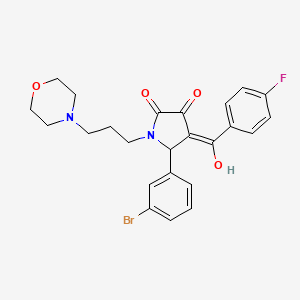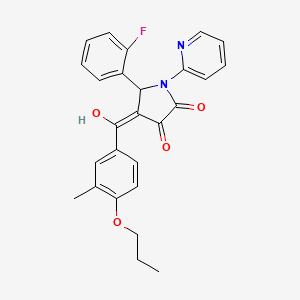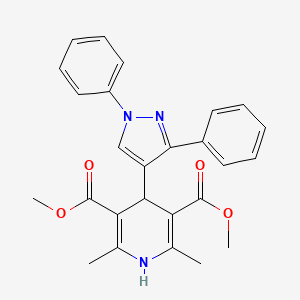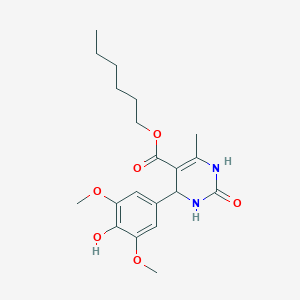
4-(Pentyloxy)benzyl carbamimidothioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(戊氧基)苄基氨基甲硫代酸酯是一种有机化合物,其特征在于存在一个被戊氧基取代的苄基和一个氨基甲硫代酸酯部分。
准备方法
合成路线和反应条件
4-(戊氧基)苄基氨基甲硫代酸酯的合成通常涉及在碱性条件下使4-(戊氧基)苄基氯与硫脲反应。该反应通过亲核取代进行,其中氯被硫脲取代,形成氨基甲硫代酸酯基团。
工业生产方法
这种化合物的工业生产可能涉及类似的合成路线,但在更大规模上,反应条件经过优化以确保高收率和纯度。连续流动反应器和自动化系统的使用可以提高生产过程的效率和可扩展性。
化学反应分析
反应类型
4-(戊氧基)苄基氨基甲硫代酸酯可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化形成亚砜或砜。
还原: 还原反应可以将氨基甲硫代酸酯基团转化为硫醇或胺。
取代: 亲核取代反应可以在苄基位置发生,导致形成不同的衍生物。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和间氯过氧苯甲酸。
还原: 通常使用氢化铝锂或硼氢化钠等还原剂。
取代: 胺或醇等亲核试剂可以在碱性条件下使用以实现取代反应。
形成的主要产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可以产生亚砜或砜,而还原可以产生硫醇或胺。
科学研究应用
4-(戊氧基)苄基氨基甲硫代酸酯在科学研究中有多种应用:
化学: 它被用作合成更复杂分子的构建块。
生物学: 该化合物可用于涉及酶抑制或蛋白质修饰的研究。
工业: 它可用于生产特种化学品或作为各种工业过程中的中间体。
作用机制
4-(戊氧基)苄基氨基甲硫代酸酯的作用机制涉及它与特定分子靶标的相互作用。氨基甲硫代酸酯基团可以与蛋白质或酶上的亲核位点形成共价键,导致其活性被抑制或修饰。这种相互作用会影响各种生化途径和细胞过程。
相似化合物的比较
类似化合物
- 4-(甲氧基)苄基氨基甲硫代酸酯
- 4-(乙氧基)苄基氨基甲硫代酸酯
- 4-(丁氧基)苄基氨基甲硫代酸酯
独特性
4-(戊氧基)苄基氨基甲硫代酸酯的独特性在于存在戊氧基,这会影响其化学反应性和生物活性。戊氧基中烷基链的长度会影响化合物的溶解度、稳定性和与分子靶标的相互作用,从而将其与具有更短或更长烷基链的类似化合物区分开来。
属性
分子式 |
C13H20N2OS |
|---|---|
分子量 |
252.38 g/mol |
IUPAC 名称 |
(4-pentoxyphenyl)methyl carbamimidothioate |
InChI |
InChI=1S/C13H20N2OS/c1-2-3-4-9-16-12-7-5-11(6-8-12)10-17-13(14)15/h5-8H,2-4,9-10H2,1H3,(H3,14,15) |
InChI 键 |
GWQPPHVDGYSKRY-UHFFFAOYSA-N |
规范 SMILES |
CCCCCOC1=CC=C(C=C1)CSC(=N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(3-{(E)-[1-(2,3-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B11629793.png)
![3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-5-(4-methylphenyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11629794.png)

![(3-Bromophenyl)[4-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B11629798.png)
![4-({[(2Z)-3-methyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid](/img/structure/B11629806.png)
![2-(4-chlorophenyl)-3-[2-(3,4-dimethylphenoxy)ethyl]quinazolin-4(3H)-one](/img/structure/B11629819.png)
methanolate](/img/structure/B11629835.png)
![(6Z)-5-imino-6-{4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11629836.png)

![4-(5-((2-(4-Ethylpiperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid](/img/structure/B11629847.png)
![2-ethoxy-4-[4-(4-methoxyphenyl)-5-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B11629848.png)

![[3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl](4-chlorophenyl)methanone](/img/structure/B11629859.png)
